5-Chloro-2-(pyrrolidin-1-yl)aniline
Overview
Description
5-Chloro-2-(pyrrolidin-1-yl)aniline is an organic compound with the molecular formula C10H13ClN2 It is a derivative of aniline, where the hydrogen atom at the 2-position is replaced by a pyrrolidine ring and the hydrogen atom at the 5-position is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(pyrrolidin-1-yl)aniline typically involves the reaction of 5-chloro-2-nitroaniline with pyrrolidine. The nitro group is first reduced to an amine, which then reacts with pyrrolidine under suitable conditions to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or dichloromethane and a catalyst like palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation for the reduction step and automated systems for the addition of pyrrolidine can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the pyrrolidine ring or the aniline moiety.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
5-Chloro-2-(pyrrolidin-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets, while the chlorine atom can influence the compound’s electronic properties. These interactions can modulate biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)aniline: Lacks the chlorine atom, which can affect its reactivity and binding properties.
5-Chloro-2-(morpholin-4-yl)aniline: Contains a morpholine ring instead of pyrrolidine, which can alter its biological activity.
5-Chloro-2-(piperidin-1-yl)aniline: Contains a piperidine ring, which can influence its pharmacokinetic properties.
Uniqueness
5-Chloro-2-(pyrrolidin-1-yl)aniline is unique due to the combination of the pyrrolidine ring and the chlorine atom, which together enhance its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-chloro-2-pyrrolidin-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDWRKMVOHRBHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974918 | |
Record name | 5-Chloro-2-(pyrrolidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59504-29-9 | |
Record name | 59504-29-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-2-(pyrrolidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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